molecular formula C5H7F6O3P B1273916 Bis(2,2,2-trifluoroethyl) methylphosphonate CAS No. 757-95-9

Bis(2,2,2-trifluoroethyl) methylphosphonate

Cat. No. B1273916
CAS RN: 757-95-9
M. Wt: 260.07 g/mol
InChI Key: YIUFTMLPQFZEFD-UHFFFAOYSA-N
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Description

Bis(2,2,2-trifluoroethyl) methylphosphonate is a chemical compound that has been studied for its potential applications in organic synthesis. It is known for its ability to participate in various chemical reactions, particularly in the formation of carbon-carbon bonds, which is a fundamental process in the construction of complex organic molecules.

Synthesis Analysis

The synthesis of bis(2,2,2-trifluoroethyl) methylphosphonate derivatives has been explored through different methods. For instance, a novel reagent, methyl bis(2,2,2-trifluoroethoxy)bromophosphonoacetate, was designed to efficiently synthesize (E)-alpha-bromoacrylates, which are useful precursors for various C-C bond formations . Another practical route for the preparation of bis(2,2,2-trifluoroethyl) 2-oxoalkylphosphonates was developed starting from dimethyl 2-oxoalkylphosphonates, involving mild and scalable transformations . Additionally, the synthesis of bisphosphonates from tris(trimethylsilyl) phosphite and acid anhydride has been reported, providing direct access to 1-hydroxymethylene-1,1-bis(phosphonic acid) functionalized by a carboxylic function on the side chain .

Molecular Structure Analysis

The molecular structure of bisphosphonates has been studied using various techniques, including X-ray crystallography. For example, the crystallographic structures of two bisphosphonate complexes were obtained, providing insights into their binding interactions with the enzyme 1-deoxyxylulose-5-phosphate reductoisomerase, an important target for antimalarial drug development . The molecular structures of certain bis(phosphonio) derivatives were also investigated, revealing unusually large bond angles around phosphorus atoms .

Chemical Reactions Analysis

Bis(2,2,2-trifluoroethyl) methylphosphonate and its derivatives are versatile reagents in chemical reactions. They have been used in the synthesis of Z-unsaturated N-methoxy-N-methylamides through reactions with aldehydes . The reactivity of bis(triphenylphosphonio)isophosphindolide salts with mercury(II) compounds has been studied, leading to the synthesis of a monomeric 1:1 complex of the type [R(2)(R'O)P]HgBr(2) . Furthermore, the preparation of bis(2,2,2-trifluoroethyl) 2-oxoalkylphosphonates by acylation with carboxylic esters has been optimized, demonstrating the practicality of using esters rather than sensitive acyl chlorides .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(2,2,2-trifluoroethyl) methylphosphonate derivatives are influenced by their molecular structure. The solution behavior and Ca2+ binding by 2-hydroxyethylimino-bis(methylenephosphonate) were studied using multinuclear NMR spectroscopy, revealing that only the phosphonate groups are involved in Ca2+ binding at higher pH levels . The redox properties of certain bisphosphonates have been investigated through electrochemical measurements, reflecting their crowded molecular structures .

Scientific Research Applications

  • Enzymatic Reactions

    • Summary of Application : Bis(2,2,2-trifluoroethyl) methylphosphonate is used in enzymatic reactions, where it acts as an inhibitor for enzymes like cholinesterases, proteases, and phosphatases .
  • Synthesis of Fluorescently Labeled Discodermolide

    • Summary of Application : This compound has been used in the synthesis of fluorescently labeled discodermolide for studying its binding to tubulin .
  • Cross Metathesis / Phosphonate-Based Intramolecular Olefination

    • Summary of Application : Bis(2,2,2-trifluoroethyl) methylphosphonate is used in cross metathesis and phosphonate-based intramolecular olefination .
  • Flame-Retardant Additive for Lithium-Ion Electrolytes

    • Summary of Application : Bis(2,2,2-trifluoroethyl) methylphosphonate is used as a flame-retardant additive for lithium-ion electrolytes .
  • Homogenous Organic Catalytic System

    • Summary of Application : This compound is used as a homogenous organic catalytic system .
  • Catalyst for Phosphorylation of Polyfluoroalkanols

    • Summary of Application : Bis(2,2,2-trifluoroethyl) methylphosphonate is used as a catalyst for the phosphorylation of polyfluoroalkanols .
  • Synthesis of Fluorescently Labeled Compounds

    • Summary of Application : This compound is used in the synthesis of fluorescently labeled compounds for various research applications .
  • Catalyst for Phosphorylation Reactions

    • Summary of Application : Bis(2,2,2-trifluoroethyl) methylphosphonate is used as a catalyst for phosphorylation reactions .
  • Flame-Retardant Additive for Various Materials

    • Summary of Application : This compound is used as a flame-retardant additive for various materials .

Safety And Hazards

TFEMP may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .

Future Directions

TFEMP has been synthesized as a flame retardant to reduce the flammability of the electrolyte with minimal impact on the electrochemical performance of the electrode . This suggests potential future applications in the field of lithium-ion batteries.

properties

IUPAC Name

1,1,1-trifluoro-2-[methyl(2,2,2-trifluoroethoxy)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F6O3P/c1-15(12,13-2-4(6,7)8)14-3-5(9,10)11/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUFTMLPQFZEFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F6O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394422
Record name Bis(2,2,2-trifluoroethyl) methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,2,2-trifluoroethyl) methylphosphonate

CAS RN

757-95-9
Record name Bis(2,2,2-trifluoroethyl) methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,2,2-trifluoroethyl) methylphosphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
Z Zeng, X Jiang, B Wu, L Xiao, X Ai, H Yang, Y Cao - Electrochimica Acta, 2014 - Elsevier
A novel fluorinated alkyl phosphonate - bis(2,2,2-trifluoroethyl) methylphosphonate (TFMP) were synthesized as flame retardant to reduce the flammability of the electrolyte with minimal …
Number of citations: 0 www.sciencedirect.com
K Molnár, L Takács, F Faigl… - Organic Process Research …, 2017 - ACS Publications
Bis(trifluoroethyl) methylphosphonate is the starting material for the synthesis of Jin’s reagent. Jin’s reagent is widely used for the preparation of (Z)-α,β-unsaturated ketones and is also …
Number of citations: 0 pubs.acs.org
K Molnár, L Takács, Z Mucsi, F Faigl… - ChemistrySelect, 2017 - Wiley Online Library
Application of bis(2,2,2‐trifluoroethyl) 2‐oxoalkylphosphonate reagents made the Horner‐Wadsworth‐Emmons reactions suitable for the formation of not only E‐ but Z‐unsaturated …
K Molnár, L Takacs, M Kádár, F Faigl, Z Kardos - Tetrahedron letters, 2015 - Elsevier
The preparation of bis(2,2,2-trifluoroethyl) 2-oxoalkylphosphonates by the acylation of bis(2,2,2-trifluoroethyl) methylphosphonate was re-investigated using esters rather than the …
Number of citations: 0 www.sciencedirect.com
X Zhu, X Jiang, X Ai, H Yang, Y Cao - Electrochimica Acta, 2015 - Elsevier
Bis(2,2,2-Trifluoroethyl) ethylphosphonate (TFEP) is first synthesized as a flame retardant additive for conventional carbonate electrolyte to improve the safety of lithium ion batteries. …
Number of citations: 0 www.sciencedirect.com
K Molnár, L Takács, M Kádár, Z Kardos, F Faigl - Synthesis, 2015 - thieme-connect.com
A generally applicable, practical route was developed for the preparation of bis(2,2,2-trifluoroethyl) 2-oxoalkylphosphonates starting from the corresponding dimethyl 2-…
Number of citations: 0 www.thieme-connect.com
T Dagger, BR Rad, FM Schappacher… - Energy …, 2018 - Wiley Online Library
Within this 1st part of a comparative study, flame retardant electrolyte additives (FRs), as candidates for lithium ion battery electrolytes, from four different phosphorous‐containing …
Number of citations: 0 onlinelibrary.wiley.com
A DePizzo - 2010 - digital.maag.ysu.edu
A new method for the synthesis of bis(2,2,2-trifluoroethyl) [beta]-ketophosphonates from bis(2,2,2-trifluoroethyl) 1-alkynylphosphonates is described herein. Bis(2,2,2-trifluoroethyl) 1-…
Number of citations: 0 digital.maag.ysu.edu
GM Ciszewski - 1998 - digital.maag.ysu.edu
The Michaelis-Becker reaction was extended to the synthesis of bis(2,2,2-trifluoroethyl) phosphonates. Reaction of the anion of bis(2,2,2-trifluoroethyl) phosphite with a series of a-halo …
Number of citations: 0 digital.maag.ysu.edu
RG Murray, GJ Florence - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
[ 757‐95‐9 ] C 5 H 7 F 6 O 3 P (MW 260.1) InChI = 1S/C5H7F6O3P/c1‐15(12,13‐2‐4(6,7)8)14‐3‐5(9,10)11/h2‐3H2,1H3 InChIKey = YIUFTMLPQFZEFD‐UHFFFAOYSA‐N (used in the …
Number of citations: 0 onlinelibrary.wiley.com

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